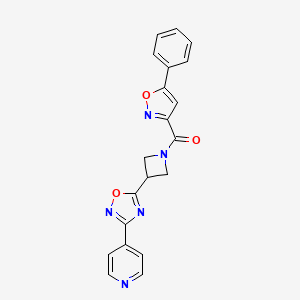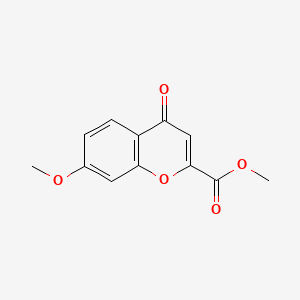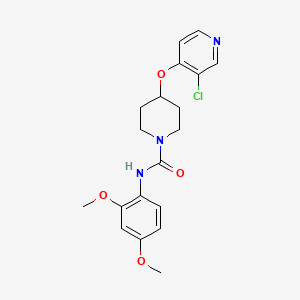![molecular formula C20H21N3O2 B2930822 (4-Ethylpiperazin-1-yl)-[2-(furan-2-yl)quinolin-4-yl]methanone CAS No. 546073-40-9](/img/structure/B2930822.png)
(4-Ethylpiperazin-1-yl)-[2-(furan-2-yl)quinolin-4-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Ethylpiperazin-1-yl)-[2-(furan-2-yl)quinolin-4-yl]methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of (4-Ethylpiperazin-1-yl)-[2-(furan-2-yl)quinolin-4-yl]methanone has been studied in various research studies. It has been found that this compound exhibits its biological activity by inhibiting specific enzymes or proteins in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
(4-Ethylpiperazin-1-yl)-[2-(furan-2-yl)quinolin-4-yl]methanone has been shown to exhibit various biochemical and physiological effects in the body. For example, it has been shown to have antioxidant activity, which can protect the body against oxidative stress and damage. It has also been shown to have anti-inflammatory activity, which can reduce inflammation in the body and improve overall health.
实验室实验的优点和局限性
(4-Ethylpiperazin-1-yl)-[2-(furan-2-yl)quinolin-4-yl]methanone has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize using various methods. It is also stable under normal laboratory conditions and can be stored for extended periods of time. However, one of the main limitations is that it can be difficult to obtain in large quantities, which can limit its potential applications in certain research studies.
未来方向
There are several future directions for research on (4-Ethylpiperazin-1-yl)-[2-(furan-2-yl)quinolin-4-yl]methanone. One of the most promising areas of research is its potential use as a drug for the treatment of Alzheimer's disease. Further research is needed to fully understand the mechanism of action of this compound and to determine its efficacy and safety in clinical trials. Other potential areas of research include its use as a fluorescent probe for the detection of metal ions and its potential applications in other fields of scientific research.
合成方法
The synthesis of (4-Ethylpiperazin-1-yl)-[2-(furan-2-yl)quinolin-4-yl]methanone has been reported in various research studies. One of the most commonly used methods involves the reaction of 2-(furan-2-yl)quinoline-4-carbaldehyde with ethylpiperazine in the presence of a catalyst such as acetic acid or trifluoroacetic acid. The reaction mixture is then heated at a specific temperature for a specific time to obtain the desired product.
科学研究应用
(4-Ethylpiperazin-1-yl)-[2-(furan-2-yl)quinolin-4-yl]methanone has been studied extensively for its potential applications in various fields of scientific research. Some of the most notable applications include its use as a fluorescent probe for the detection of metal ions, its use as a potential anticancer agent, and its use as a potential drug for the treatment of Alzheimer's disease.
属性
IUPAC Name |
(4-ethylpiperazin-1-yl)-[2-(furan-2-yl)quinolin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-2-22-9-11-23(12-10-22)20(24)16-14-18(19-8-5-13-25-19)21-17-7-4-3-6-15(16)17/h3-8,13-14H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJGSTXVELSGKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylpiperazin-1-yl)-[2-(furan-2-yl)quinolin-4-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

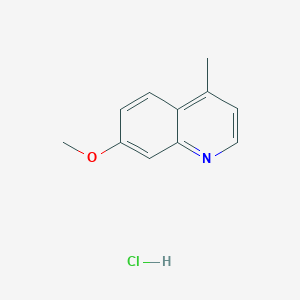
![3,5-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2930742.png)
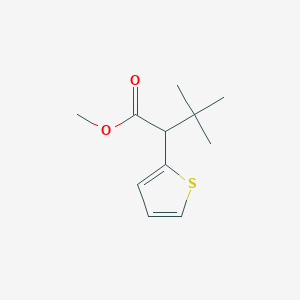
![5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B2930747.png)
![3-Methyl-3-[(4-methyl-1,3-oxazol-2-yl)sulfanylmethyl]-1-(2,2,2-trifluoroethyl)azetidin-2-one](/img/structure/B2930749.png)
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2930750.png)
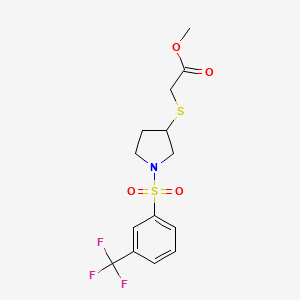
![2-(3-Methoxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2930753.png)
